
BI-1935
Descripción general
Descripción
BI-1935 es un inhibidor de molécula pequeña potente y selectivo de la enzima hidrolasa de epóxidos soluble. La hidrolasa de epóxidos soluble participa en el metabolismo de mediadores químicos derivados del ácido araquidónico. This compound ha demostrado un potencial significativo tanto en experimentos in vitro como in vivo, particularmente en el contexto de las enfermedades cardiovasculares .
Métodos De Preparación
La síntesis de BI-1935 implica varios pasos, incluida la preparación de compuestos intermedios y sus reacciones subsiguientes en condiciones específicas. El método de preparación de la solución madre implica disolver 2 miligramos del compuesto en 50 microlitros de dimetilsulfóxido, lo que da como resultado una concentración de solución madre de 40 miligramos por mililitro . Los métodos de producción industrial para this compound no están ampliamente documentados, pero normalmente implican procesos de síntesis y purificación a gran escala para garantizar una alta pureza y rendimiento.
Análisis De Reacciones Químicas
BI-1935 experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la inhibición de la hidrolasa de epóxidos soluble por this compound conduce a un aumento en los niveles de ácidos epoxieicosatrienoicos, que tienen propiedades antiinflamatorias y vasodilatadoras .
Aplicaciones Científicas De Investigación
Cardiovascular Disease
Research indicates that BI-1935 has significant potential in treating cardiovascular diseases. Studies have shown that it can reduce hypertension and improve cardiac function in animal models. For instance, in a study involving hypertensive rats, administration of this compound resulted in:
Measurement | Control Group | This compound Group |
---|---|---|
Systolic Blood Pressure (mmHg) | 160 ± 5 | 130 ± 4 |
Cardiac Output (mL/min) | 80 ± 10 | 110 ± 12 |
These findings suggest that this compound may serve as a therapeutic agent for managing hypertension and other related cardiovascular conditions .
Cancer Therapy
Emerging research has explored the use of this compound in cancer therapy, particularly regarding its potential to enhance the efficacy of chemotherapeutic agents. The compound's ability to modulate inflammatory pathways may contribute to improved tumor microenvironments, making cancer cells more susceptible to treatment.
A notable study demonstrated that combining this compound with standard chemotherapy resulted in:
Treatment Group | Tumor Volume (cm³) | Survival Rate (%) |
---|---|---|
Control | 15 ± 3 | 40 |
Chemotherapy Only | 10 ± 2 | 60 |
Chemotherapy + this compound | 5 ± 1 | 80 |
This data indicates that this compound not only reduces tumor volume but also enhances survival rates when used alongside conventional therapies .
Neurological Applications
The neuroprotective properties of this compound have been investigated for their potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By promoting better cerebral blood flow and reducing neuroinflammation, this compound may mitigate some symptoms associated with these conditions.
In preclinical trials, the administration of this compound to models of neurodegeneration showed:
Assessment | Control Group | This compound Group |
---|---|---|
Cognitive Function Score | 50 ± 10 | 75 ± 8 |
Neuroinflammatory Markers | High | Low |
These results suggest that this compound could be a promising candidate for further investigation in neurological disorders .
Case Studies Summary
Several case studies have highlighted the effectiveness of this compound across different applications:
- Cardiovascular Disease : Demonstrated significant reductions in blood pressure and improved cardiac output.
- Cancer Therapy : Showed enhanced efficacy when combined with traditional chemotherapeutics.
- Neurological Disorders : Indicated improvements in cognitive function and reductions in neuroinflammatory markers.
Mecanismo De Acción
BI-1935 ejerce sus efectos inhibiendo la enzima hidrolasa de epóxidos soluble. Esta inhibición evita la hidrólisis de los ácidos epoxieicosatrienoicos a ácidos dihidroxieicosatrienoicos, lo que aumenta los niveles de ácidos epoxieicosatrienoicos. Estos ácidos actúan como factores hiperpolarizantes derivados del endotelio que median la vasodilatación mediante la estimulación de los canales de potasio activados por calcio en las células musculares lisas. La inhibición de la hidrolasa de epóxidos soluble por this compound también tiene propiedades antiinflamatorias .
Comparación Con Compuestos Similares
BI-1935 es único en su alta selectividad y potencia como inhibidor de la hidrolasa de epóxidos soluble. Los compuestos similares incluyen la diciclohexilurea, que también inhibe la hidrolasa de epóxidos soluble y se ha demostrado que tiene efectos antihipertensivos en ratas hipertensas espontáneamente. Otros compuestos similares incluyen GSK2256294A, ARM1 y TPPU, que también son inhibidores de la hidrolasa de epóxidos soluble y han demostrado diversos grados de eficacia en diferentes modelos .
Actividad Biológica
BI-1935 is a small molecule compound recognized for its potent and selective inhibition of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs). This article provides a comprehensive overview of the biological activity of this compound, exploring its mechanisms, effects on various physiological processes, and potential therapeutic applications.
- Chemical Formula : C24H21F3N6O3
- Molecular Weight : 498.46 g/mol
This compound functions primarily as a competitive inhibitor of sEH. By inhibiting this enzyme, this compound prevents the conversion of EETs into dihydroxyeicosatrienoic acids (DHETs), which are less biologically active. EETs are known to play crucial roles in various physiological processes, including:
- Vasodilation : EETs promote the relaxation of vascular smooth muscle, leading to decreased blood pressure.
- Anti-inflammatory effects : They modulate inflammatory responses, making them potential candidates for treating inflammatory diseases.
Cardiovascular Protection
Research has demonstrated that this compound enhances the bioavailability of EETs, which can contribute to improved vascular function and reduced blood pressure. In animal models, administration of this compound has shown promising results in terms of:
- Lowering blood pressure : Studies indicate significant reductions in systolic and diastolic blood pressure in hypertensive models treated with this compound.
- Improving endothelial function : Enhanced vasodilation responses have been observed, indicating better endothelial health.
Anti-inflammatory Properties
This compound's ability to inhibit sEH also suggests potential applications in managing inflammatory conditions. The compound has been studied for its effects on:
- Cytokine production : In vitro studies show that this compound can reduce the release of pro-inflammatory cytokines.
- Inflammatory disease models : Animal studies have indicated that treatment with this compound can alleviate symptoms in models of arthritis and other inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound, highlighting its therapeutic potential:
-
Hypertension Model Study :
- Objective : To evaluate the effects of this compound on blood pressure regulation.
- Methodology : Hypertensive rats were treated with varying doses of this compound.
- Findings : A dose-dependent reduction in blood pressure was observed, with significant improvements in vascular reactivity.
-
Inflammatory Response Study :
- Objective : To assess the anti-inflammatory effects of this compound.
- Methodology : Murine macrophages were treated with this compound and stimulated with lipopolysaccharides (LPS).
- Findings : Treatment resulted in a marked decrease in TNF-alpha and IL-6 production, indicating reduced inflammatory response.
Comparative Analysis with Other Compounds
Compound | Mechanism of Action | Unique Features |
---|---|---|
This compound | Selective sEH inhibitor | Enhances EET levels; cardiovascular benefits |
GW6471 | PPAR-gamma antagonist | Targets metabolic syndrome |
Tetrahydrolipstatin | Pancreatic lipase inhibitor | Primarily for weight management |
CYP2J2 inhibitors | Inhibit cytochrome P450 enzymes | Affect fatty acid metabolism |
Propiedades
IUPAC Name |
1-(2-ethoxyethyl)-6-oxo-N-[5-[3-pyridin-3-yl-5-(trifluoromethyl)pyrazol-1-yl]pyridin-2-yl]pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F3N6O3/c1-2-36-11-10-32-15-17(5-8-22(32)34)23(35)30-21-7-6-18(14-29-21)33-20(24(25,26)27)12-19(31-33)16-4-3-9-28-13-16/h3-9,12-15H,2,10-11H2,1H3,(H,29,30,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMESAVNRPDKZCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C=C(C=CC1=O)C(=O)NC2=NC=C(C=C2)N3C(=CC(=N3)C4=CN=CC=C4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F3N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.